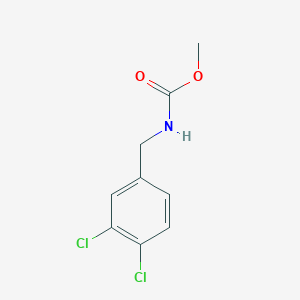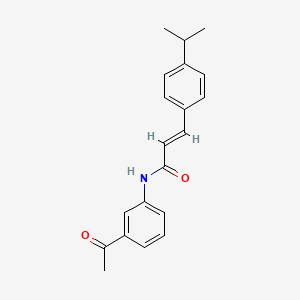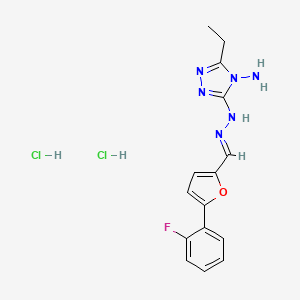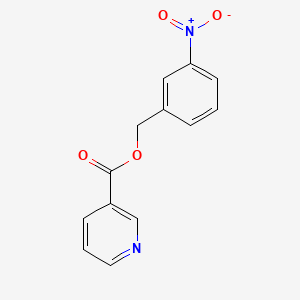
methyl (3,4-dichlorobenzyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3,4-dichlorobenzyl)carbamate (MDCB) is a carbamate insecticide that has been widely used in agricultural and household settings. The compound is known for its broad-spectrum activity against a variety of pests, including mosquitoes, flies, and cockroaches. MDCB is also used in the control of pests in livestock and poultry production.
科学的研究の応用
Methyl (3,4-dichlorobenzyl)carbamate has been extensively studied for its insecticidal properties. The compound has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. methyl (3,4-dichlorobenzyl)carbamate has also been used in the control of pests in livestock and poultry production. In addition to its insecticidal properties, methyl (3,4-dichlorobenzyl)carbamate has been investigated for its potential use as an antimicrobial agent. Studies have shown that methyl (3,4-dichlorobenzyl)carbamate has activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
作用機序
Methyl (3,4-dichlorobenzyl)carbamate acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately paralysis and death of the insect. methyl (3,4-dichlorobenzyl)carbamate also has some activity against the GABA receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
methyl (3,4-dichlorobenzyl)carbamate has been shown to have some toxic effects on non-target organisms, including mammals and birds. The compound has been found to be moderately toxic to rats and rabbits when administered orally or dermally. methyl (3,4-dichlorobenzyl)carbamate has also been shown to have some mutagenic and genotoxic effects in vitro, although the relevance of these findings to human health is unclear.
実験室実験の利点と制限
Methyl (3,4-dichlorobenzyl)carbamate has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize. methyl (3,4-dichlorobenzyl)carbamate is also highly effective against a wide range of insect pests, making it a useful tool for studying insect biology and behavior. However, methyl (3,4-dichlorobenzyl)carbamate has some limitations as well. The compound is moderately toxic to mammals and birds, which can limit its use in certain experiments. In addition, methyl (3,4-dichlorobenzyl)carbamate has some potential for environmental contamination, which can be a concern in laboratory settings.
将来の方向性
There are several potential future directions for research on methyl (3,4-dichlorobenzyl)carbamate. One area of interest is the development of new formulations and delivery systems for the compound. This could include the use of microencapsulation or other techniques to improve the stability and efficacy of methyl (3,4-dichlorobenzyl)carbamate. Another area of interest is the investigation of the potential use of methyl (3,4-dichlorobenzyl)carbamate as an antimicrobial agent. Studies have shown that methyl (3,4-dichlorobenzyl)carbamate has activity against a variety of bacteria, and further research could explore its potential use in the treatment of bacterial infections. Finally, there is a need for further research into the potential environmental impacts of methyl (3,4-dichlorobenzyl)carbamate, including its persistence in soil and water systems and its potential effects on non-target organisms.
合成法
Methyl (3,4-dichlorobenzyl)carbamate can be synthesized by reacting 3,4-dichlorobenzylamine with methyl isocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in organic solvents.
特性
IUPAC Name |
methyl N-[(3,4-dichlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)12-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFGAHINNOYDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3,4-dichlorobenzyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)


![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)
